molecular formula C20H39NO3 B3026341 N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide CAS No. 143615-69-4

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide

Cat. No.: B3026341
CAS No.: 143615-69-4
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-LOVRKWTRSA-N
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Description

Core Structural Features and Stereochemical Conservation

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide shares a foundational structure with natural ceramides, comprising a sphingoid base backbone, a hydroxylated acyl chain, and a polar head group. The compound’s 18-carbon sphingosine analog features an E-configured double bond at position 4 and hydroxyl groups at positions 1 and 3, mirroring the stereochemical arrangement of endogenous ceramides such as ceramide NS (non-hydroxy-fatty-acid sphingosine). The acetamide group at position 2 replaces the longer acyl chains (typically C16–C24) found in physiological ceramides, resulting in a truncated molecular architecture (molecular formula: C20H39NO3; molecular weight: 341.5 g/mol).

Table 1: Structural Comparison with Natural Ceramide NS

Feature This compound Ceramide NS
Acyl Chain Length 2 carbons (acetamide) 16–24 carbons
Double Bond Position 4 (E configuration) 4 (trans configuration)
Hydroxylation Sites 1,3 positions 1,3 positions
Head Group Acetamide Free hydroxyl group

This structural mimicry allows the compound to interact with ceramide-binding proteins and enzymes while exhibiting distinct physicochemical properties, such as increased solubility in aqueous media compared to long-chain ceramides.

Impact of Acyl Chain Truncation on Membrane Interactions

The shortened acyl chain profoundly influences the compound’s behavior in lipid bilayers. Natural ceramides with long acyl chains integrate into membrane microdomains (e.g., lipid rafts), promoting rigid domain formation and modulating membrane permeability. In contrast, this compound disrupts membrane organization due to its reduced hydrophobicity, as demonstrated in studies using artificial lipid membranes. For instance, short-chain ceramide analogs increase the permeability of phosphatidylcholine bilayers by 40–60% compared to long-chain counterparts, a property attributed to their inability to stabilize ordered lipid phases.

The compound’s amphipathic nature also enables it to act as a ceramide transport facilitator. In fibroblasts, exogenous short-chain ceramides enhance the intracellular trafficking of endogenous ceramides by solubilizing them in aqueous compartments, a mechanism critical for regulating ceramide-mediated apoptosis.

Properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-LOVRKWTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide typically involves the reaction of appropriate sphingosine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the octadecene chain can be reduced to form a saturated derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex sphingolipids.

    Biology: Studied for its role in cell signaling and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.

    Industry: Utilized in the development of cosmetic products and pharmaceuticals

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. This modulation affects various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s ability to permeate cell membranes enhances its efficacy in biological systems .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound is compared to structurally related ceramides and acetamide derivatives (Table 1):

Table 1: Structural Comparison of N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide and Analogs

Compound Name Molecular Formula Stereochemistry Key Substituents Applications References
This compound C20H39NO3 (E,2S,3S) Acetamide at C2 Fluorescent imaging (BODIPY)
C2 Ceramide (d18:1/2:0) C20H39NO3 (E,2S,3R) Acetamide at C2 PP1/PP2A phosphatase activation
N-Hexadecanoylsphing-4-enine C34H67NO3 (2S,3R,4E) Hexadecanoyl group at C2 Membrane biology studies
BODIPY TR-Ceramide C39H50BF2N3O4S (E,2S,3S) BODIPY fluorophore at phenoxy Live-cell imaging

Key Observations :

  • Stereochemistry : The (2S,3S) configuration in the target compound differs from natural ceramides (2S,3R), which may reduce compatibility with ceramide-binding enzymes .
  • Functionalization: The BODIPY derivative adds fluorescence but reduces solubility in aqueous buffers compared to non-conjugated analogs .
Physical and Chemical Properties

Table 2: Physical and Chemical Properties

Compound Molecular Weight Solubility Purity Spectral Data (IR/NMR)
N-[(E,2S,3S)-...]acetamide (BODIPY form) 786.86 DMSO-soluble >95% 589/616 nm (Ex/Em)
C2 Ceramide (2S,3R) 341.53 Ethanol (>33 mg/mL), PBS (<50 µg/mL) N/A Canonical SMILES: CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
N-Hexadecanoylsphing-4-enine 593.90 Chloroform/methanol mixtures N/A Reported in

Key Observations :

  • The (2S,3S) configuration may influence hydrogen bonding, altering melting points compared to (2S,3R) analogs.

Key Observations :

  • The target compound’s stereochemistry may limit its ability to activate phosphatases compared to C2 Ceramide (2S,3R) .
  • The BODIPY variant is functionally distinct, enabling real-time imaging but lacking direct signaling roles .

Biological Activity

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is a complex organic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H47NO3
  • Molecular Weight : 397.6 g/mol
  • CAS Number : 189894-80-2

This compound features a long hydrocarbon chain with hydroxyl groups that contribute to its unique interactions with biological systems.

Biological Activity Overview

This compound exhibits various biological activities which can be categorized as follows:

1. Antioxidant Activity

Research indicates that compounds with hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. This is crucial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies suggest that this compound may modulate inflammatory pathways. Its structural similarity to known anti-inflammatory agents allows it to interfere with pro-inflammatory cytokine production.

3. Cytotoxicity Against Cancer Cells

Preliminary studies have shown that this compound has selective cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Study: Cytotoxicity in Cancer Research

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential therapeutic applications in oncology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Fatty acid derivatives and amines.
  • Key Reactions :
    • Hydroxylation to introduce hydroxyl groups.
    • Formation of the double bond through elimination reactions.
    • Acetamide formation via condensation reactions.

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new anti-inflammatory and anticancer drugs.
  • Nutraceuticals : Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide
Reactant of Route 2
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.